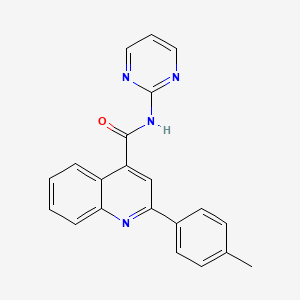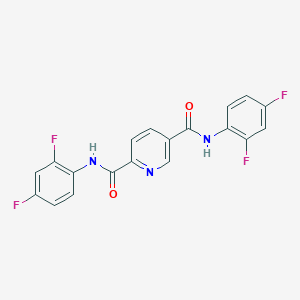![molecular formula C23H20N2O2S B14952721 (2E)-6-benzyl-2-(4-ethylbenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14952721.png)
(2E)-6-benzyl-2-(4-ethylbenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-6-Benzyl-2-[(4-ethylphenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is a complex organic compound with a unique structure that combines a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-benzyl-2-[(4-ethylphenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with minimal human intervention.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-Benzyl-2-[(4-ethylphenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-6-Benzyl-2-[(4-ethylphenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-6-benzyl-2-[(4-ethylphenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure.
Pyrimidine Derivatives: Compounds with a pyrimidine ring structure.
Benzylidene Derivatives: Compounds with a benzylidene group.
Uniqueness
What sets (2E)-6-benzyl-2-[(4-ethylphenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H20N2O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2E)-6-benzyl-2-[(4-ethylphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C23H20N2O2S/c1-3-16-9-11-18(12-10-16)14-20-22(27)25-15(2)19(21(26)24-23(25)28-20)13-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3/b20-14+ |
InChI Key |
TWBHJUVKQUMHJX-XSFVSMFZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=CC=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide](/img/structure/B14952646.png)

![N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B14952663.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B14952667.png)
![2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14952672.png)
![(2Z)-2-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14952681.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952695.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14952707.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952710.png)

![N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B14952718.png)
![4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B14952730.png)

![(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952738.png)
